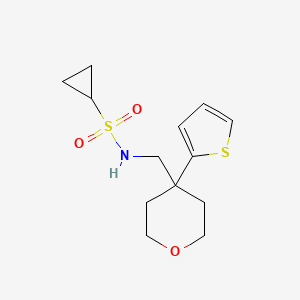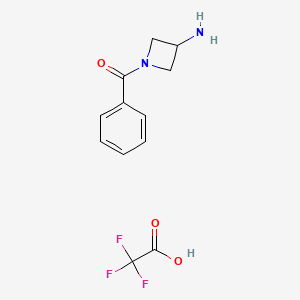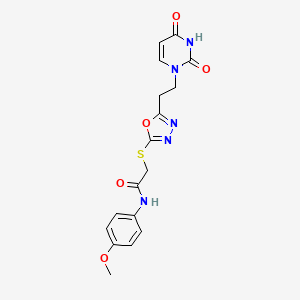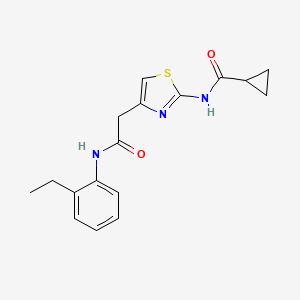![molecular formula C28H29N3O3S B2818283 2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 384359-24-4](/img/structure/B2818283.png)
2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities and are found in many important natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline core provides a planar, aromatic system, while the various substituents would add steric bulk and potentially influence the overall conformation of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure and the nature of its functional groups .Scientific Research Applications
Structural Aspects and Inclusion Compounds
A study by Karmakar, Sarma, and Baruah (2007) delves into the structural aspects of amide-containing isoquinoline derivatives. It explores how these compounds interact with mineral acids, forming gels or crystalline solids, and their behavior in forming host–guest complexes with enhanced fluorescence emission. Such structural insights could be pivotal for developing new materials with specific optical properties (Karmakar et al., 2007).
Synthesis Methods
Wenpeng et al. (2014) describe a practical synthetic route for an N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, highlighting a method that could be adapted for the synthesis of structurally similar compounds. This approach, with an overall yield of 46% over five steps, emphasizes the importance of efficient synthesis routes in chemical research (Wenpeng et al., 2014).
Anticancer and Antioxidant Properties
Research conducted by Sayed et al. (2021) explores the anticancer and antioxidant properties of new tetrahydroisoquinolines. By focusing on regioselective cyclocondensation and subsequent reactions, this study underlines the potential therapeutic applications of compounds within this chemical class. The structural modifications and their impacts on biological activity could provide valuable insights for the development of novel treatments (Sayed et al., 2021).
Multicomponent Synthesis
Dyachenko et al. (2015) present a method for synthesizing substituted tetrahydroquinoline-3-carbonitriles, demonstrating the versatility of multicomponent reactions in constructing complex molecules. This work could inspire strategies for synthesizing compounds with the specific configuration of "2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide" for diverse scientific applications (Dyachenko et al., 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it exerts its biological effects. For pharmaceutical compounds, this often involves interaction with specific proteins or enzymes in the body. Without specific experimental data, it’s impossible to predict the mechanism of action of this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-4-34-23-14-6-5-11-19(23)25-20(15-29)28(30-21-12-8-13-22(32)26(21)25)35-16-24(33)31-27-17(2)9-7-10-18(27)3/h5-7,9-11,14,25,30H,4,8,12-13,16H2,1-3H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVDKVYFNMXEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=C(C=CC=C4C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/no-structure.png)
![N-[3-(3-Methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2818205.png)

![(E)-1-(4-(styrylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2818207.png)





![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2818217.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2818218.png)
